Chemical structure analysis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Chemical structure analysis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Elucidation
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work, leading to erroneous structure-activity relationship (SAR) models and wasted resources. This guide provides a comprehensive, multi-technique framework for the rigorous structural analysis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (C₁₁H₁₀N₂O₂), a heterocyclic compound representative of a class with significant pharmacological interest.[1][2] As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a logical, self-validating analytical workflow that ensures the highest degree of confidence in the final structural assignment.
Molecular Overview and Physicochemical Properties
Before embarking on any analytical campaign, a thorough in-silico examination of the target molecule is essential. This allows us to predict spectral features and select the most appropriate analytical techniques.
Molecular Structure: 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol [3]
The structure comprises a pentasubstituted imidazole core, a key pharmacophore in many bioactive molecules.[2] Key structural features to be confirmed include:
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An N-methylated imidazole ring.
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A phenyl substituent at the C5 position.
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A carboxylic acid group at the C2 position.
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The specific regio-isomerism of all substituents.
Diagram: Annotated Molecular Structure
The following diagram illustrates the atomic numbering and key fragments of the target molecule.
Caption: Structure of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
The Analytical Workflow: An Integrated Approach
A single analytical technique is rarely sufficient for unambiguous structure confirmation. Our strategy employs a synergistic workflow, where each method validates the others. The purity of the analyte is paramount; therefore, Liquid Chromatography is the gatekeeper for all subsequent spectroscopic analyses.[4]
Diagram: Comprehensive Analytical Workflow
Caption: Integrated workflow for structural validation.
Chromatographic and Mass Spectrometric Analysis (LC-MS)
Expertise & Rationale: We begin with LC-MS not only to confirm purity but also to get an initial, low-resolution mass confirmation. A reverse-phase method is chosen due to the moderate polarity of the molecule.[5] The inclusion of an acid like formic acid in the mobile phase is critical to ensure good peak shape for the carboxylic acid moiety by suppressing its ionization.[5]
Protocol 3.1: LC-MS Purity and Mass Verification
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Instrumentation: HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and MS scan.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
-
Self-Validation:
-
Purity Check: The UV chromatogram should show a single major peak (>95% by area).
-
Mass Check: The mass spectrum extracted from the major peak should display a prominent ion at m/z 203.1 , corresponding to the [M+H]⁺ adduct.
-
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: While LC-MS provides the nominal mass, HRMS provides the exact mass, which is crucial for determining the elemental composition. This technique definitively distinguishes our target from any potential isomers or compounds with the same nominal mass.
Protocol 4.1: Elemental Composition by HRMS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Method: Direct infusion or flow injection analysis in ESI positive mode.
-
Data Analysis:
-
The instrument software will calculate the elemental composition of the measured exact mass.
-
The measured mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical exact mass.
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Table 1: Expected HRMS Data
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Allowed Error (5 ppm) |
| C₁₁H₁₀N₂O₂ | [M+H]⁺ | 203.0764 | ± 0.0010 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of a small molecule.[6] We use ¹H NMR to map the proton environment and ¹³C NMR for the carbon backbone. The choice of solvent is critical; DMSO-d₆ is selected because its hygroscopic nature is less of a concern than with other solvents, and it readily solubilizes the compound while allowing for the observation of the exchangeable carboxylic acid proton.[7]
Protocol 5.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Self-Validation: Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad signal corresponding to the carboxylic acid proton should disappear or significantly diminish.
-
-
¹³C NMR Acquisition: Acquire a standard 1D proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| COOH | > 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton. Will exchange with D₂O.[8] |
| Phenyl-H (ortho, meta, para) | 7.30 - 7.80 | Multiplet | 5H | Aromatic protons on the C5 substituent. |
| Imidazole-H4 | 7.50 - 7.90 | Singlet | 1H | The sole proton on the imidazole ring, appears as a singlet.[9] |
| N-CH₃ | ~ 4.00 | Singlet | 3H | Methyl group attached to nitrogen, typically deshielded.[10] |
Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Rationale & Notes |
| C=O (Carboxylic) | 160 - 165 | Carbonyl carbon of the carboxylic acid.[7] |
| C2 (Imidazole) | 140 - 145 | Carbon bearing the carboxylic acid group. |
| C5 (Imidazole) | 135 - 140 | Carbon bearing the phenyl group. |
| Phenyl C (quaternary) | 130 - 135 | Point of attachment for the phenyl ring. |
| Phenyl CH | 125 - 130 | Aromatic carbons of the phenyl ring. |
| C4 (Imidazole) | 120 - 125 | The sole CH carbon in the imidazole ring.[11] |
| N-CH₃ | 35 - 40 | N-methyl carbon.[10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] The spectrum provides a unique "fingerprint" for the molecule. For this compound, the most telling signals will be from the carboxylic acid O-H and C=O stretches.[12]
Protocol 6.1: FT-IR Analysis
-
Sample Preparation: Use a solid-state sampling method such as an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the purified powder directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition: Collect a spectrum from 4000 to 600 cm⁻¹.
-
Self-Validation: The presence of both a very broad O-H stretch and a sharp, strong C=O stretch is a self-validating indicator of a carboxylic acid functional group. The absence of one while the other is present would indicate a different functionality (e.g., an ester or alcohol).
Table 4: Key FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic/Alkyl | C-H Stretch | 2900 - 3100 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1690 - 1740 | Strong, Sharp |
| Imidazole/Aromatic | C=N & C=C Stretch | 1450 - 1610 | Medium-Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
Integrated Data Synthesis and Final Confirmation
The final step is to collate all the evidence into a single, cohesive argument for the structure of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
-
LC-MS established the purity and provided the correct nominal mass (202 g/mol ) via the [M+H]⁺ ion at m/z 203.
-
HRMS confirmed the elemental composition as C₁₁H₁₀N₂O₂ with high accuracy, eliminating alternative formulas.
-
FT-IR unequivocally identified the presence of a carboxylic acid (broad O-H, strong C=O) and aromatic rings (C=C/C=N stretches).
-
¹H NMR confirmed the presence and ratio of all proton types: one exchangeable acid proton, five phenyl protons, one imidazole ring proton, and a three-proton N-methyl singlet.
-
¹³C NMR confirmed the carbon skeleton, showing the correct number of carbons for the carbonyl, imidazole ring, phenyl ring, and N-methyl groups.
The collective data from these orthogonal techniques provides an unambiguous and rigorously validated confirmation of the chemical structure as 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
References
-
Wang, X. et al., "Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c)", ResearchGate, [Link]
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Al-Amiery, A. A. et al., "Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds", Molecules, [Link]
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NIST, "Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide", NIST WebBook, [Link]
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Alsalami, F. M. et al., "FTIR spectra of Imidazole.", ResearchGate, [Link]
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Hassan, L. A. et al., "H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.", ResearchGate, [Link]
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Al-Masoudi, N. A. et al., "2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one", MDPI, [Link]
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Welch, C. J. et al., "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals", American Pharmaceutical Review, [Link]
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Dhawas, A. S. et al., "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents", Indian Journal of Chemistry, [Link]
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Gjetaj, M., "Characterization and Identification in Organic Chemistry through Analytical Techniques", Research and Reviews: Journal of Chemistry, [Link]
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University of Calgary, "IR Spectroscopy Tutorial: Carboxylic Acids", University of Calgary, [Link]
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SIELC Technologies, "5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid", SIELC, [Link]
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Panday, D. et al., "a review article on synthesis of imidazole derivatives", World Journal of Pharmaceutical Research, [Link]
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de Oliveira, C. S. et al., "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry", Molecules, [Link]
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